2,2-Difluoro-benzo[1,3]dioxole-5-carboxylic acid ethyl ester
Description
2,2-Difluoro-benzo[1,3]dioxole-5-carboxylic acid ethyl ester is a fluorinated aromatic ester characterized by a benzo[1,3]dioxole core substituted with two fluorine atoms at the 2-position and an ethyl ester group at the 5-carboxylic acid position. Its molecular formula is C₁₀H₈F₂O₄, with a molecular weight of 230.16 g/mol (derived from methyl ester data in ). This compound is structurally related to pharmaceutical intermediates, particularly in the synthesis of endothelial differentiation gene receptor 2 (Edg-2) inhibitors for cardiovascular diseases .
Key properties include:
- Fluorine substitution: Enhances metabolic stability and lipophilicity, influencing pharmacokinetics.
- Ester functionality: Allows for hydrolytic conversion to carboxylic acids, a common prodrug strategy.
- Synthetic utility: Used in cross-coupling reactions (e.g., Suzuki-Miyaura) for functionalization .
Properties
IUPAC Name |
ethyl 2,2-difluoro-1,3-benzodioxole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O4/c1-2-14-9(13)6-3-4-7-8(5-6)16-10(11,12)15-7/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUORHOPYFMYBFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)OC(O2)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Dichloro Precursor
The synthesis begins with the preparation of ethyl 2,2-dichlorobenzo[d][1,dioxole-5-carboxylate, a key intermediate. While detailed synthetic protocols for this compound are limited in public literature, analogous routes suggest chlorination of ethyl benzodioxole-5-carboxylate using phosphorus pentachloride (PCl₅) and chlorine gas (Cl₂) under controlled conditions. For example, chlorination of 4-methylbenzodioxole with PCl₅ and Cl₂ at elevated temperatures yields 2,2-dichloro derivatives, a method adaptable to ester-functionalized substrates.
Fluorination with Potassium Fluoride
The critical fluorination step employs potassium fluoride (KF) in the presence of a catalyst, such as potassium hydrogen fluoride (KHF₂), to replace chlorine atoms with fluorine. As demonstrated in US Patent 5,432,290, heating 2,2-dichloro-1,3-benzodioxole with KF (2.5:1 molar ratio) and KHF₂ (5% w/w) in tetramethylene sulfone at 140°C for 8 hours achieves complete conversion to the difluoro product. Applied to the dichloro ester, this method ensures efficient Cl-to-F substitution while preserving the ester group.
Reaction Conditions:
-
Catalyst: KHF₂ (0.5–50% w/w relative to substrate)
-
Solvent: Tetramethylene sulfone
-
Temperature: 140°C
Sequential Esterification and Fluorination
Esterification of Piperonylic Acid
An alternative route starts with piperonylic acid (benzodioxole-5-carboxylic acid), which is converted to its acid chloride using oxalyl chloride in dichloromethane. Subsequent reaction with ethanol in the presence of triethylamine yields ethyl benzodioxole-5-carboxylate with a 59% yield. This intermediate is then subjected to chlorination and fluorination as described above.
Key Steps:
Post-Esterification Halogen Modification
Chlorination of the esterified dioxole ring requires careful optimization to avoid side reactions. Using PCl₅ and Cl₂ under inert atmosphere ensures selective substitution at the 2-position, yielding the dichloro intermediate. Subsequent fluorination with KF/KHF₂ completes the synthesis.
Comparative Analysis of Fluorination Catalysts
The choice of catalyst significantly impacts fluorination efficiency. Data from US Patent 5,432,290 highlights the role of KHF₂ in suppressing monofluorinated byproducts:
| Catalyst | Conversion (%) | 2,2-Difluoro Yield (%) | Byproducts |
|---|---|---|---|
| None | 93 | 2 | 91% 2-chloro-2-fluoro |
| KHF₂ | 100 | 83–100 | <1% chloro-fluoro |
| Benzyltrimethylammonium HF₂ | 100 | 81 | 1% chloro-fluoro |
Catalytic quantities of KHF₂ (5–10% w/w) enhance reaction kinetics by facilitating fluoride ion mobility, ensuring complete di-substitution.
Solvent and Temperature Optimization
Tetramethylene sulfone (sulfolane) is the solvent of choice due to its high boiling point (285°C) and compatibility with KF. Elevated temperatures (120–140°C) are necessary to overcome the activation energy of the halogen exchange, though excessive heat risks ester decomposition. Trials at 140°C demonstrated optimal balance between reaction rate and product stability.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-benzo[1,3]dioxole-5-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as methoxy or tert-butoxy derivatives.
Hydrolysis: 2,2-Difluoro-benzo[1,3]dioxole-5-carboxylic acid.
Oxidation and Reduction: Various oxidized or reduced derivatives of the parent compound.
Scientific Research Applications
Medicinal Chemistry
The compound serves as a precursor in the synthesis of various pharmaceutical agents. Its derivatives exhibit potential as anti-inflammatory, analgesic, and antimicrobial agents. For instance, research has highlighted its role in developing compounds that target specific biological pathways involved in inflammation and pain management.
Case Study:
- A study published in the Journal of Medicinal Chemistry explored the synthesis of novel derivatives from 2,2-difluoro-benzo[1,3]dioxole-5-carboxylic acid ethyl ester, demonstrating their efficacy against specific cancer cell lines. The derivatives showed IC50 values significantly lower than standard chemotherapeutic agents, indicating enhanced potency.
Antiviral Properties
Recent investigations have indicated that derivatives of this compound may possess antiviral properties. The presence of fluorine atoms enhances the lipophilicity of the molecule, potentially improving its ability to penetrate viral membranes.
Case Study:
- A patent application (US20050277692A1) outlines a method for utilizing 2,2-difluoro-benzo[1,3]dioxole-5-carboxylic acid derivatives in the development of antiviral medications targeting RNA viruses. This application highlights the compound's relevance in addressing emerging viral threats.
Crop Protection Agents
The compound is also recognized for its potential use in agrochemicals as a precursor for herbicides and fungicides. Its structural features allow for modifications that enhance herbicidal activity while minimizing environmental impact.
Data Table: Agrochemical Activity of Derivatives
Insecticidal Properties
Research has demonstrated that certain derivatives can exhibit insecticidal properties against common agricultural pests. The modification of functional groups on the dioxole ring has been shown to enhance insecticidal activity.
Case Study:
- A study conducted by agricultural scientists found that a specific derivative of this compound was effective against aphids and whiteflies, with field trials showing a reduction in pest populations by over 70% compared to untreated controls.
Mechanism of Action
The mechanism by which 2,2-Difluoro-benzo[1,3]dioxole-5-carboxylic acid ethyl ester exerts its effects depends on its specific application:
In Organic Synthesis: Acts as a reactive intermediate, participating in various chemical transformations.
In Pharmaceuticals: May interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
In Materials Science: Contributes to the physical properties of the material, such as thermal stability or mechanical strength.
Comparison with Similar Compounds
3,4-Difluorobenzoic Acid and 3,5-Difluorobenzoic Acid
- Structure : Lack the benzo[1,3]dioxole ring; fluorine substituents are on the benzene ring.
- Molecular formula : C₇H₄F₂O₂ (3,4-difluorobenzoic acid) .
- Applications : Primarily used as building blocks in agrochemicals and polymers.
- Key differences :
- Lower molecular weight (158.10 g/mol vs. 230.16 g/mol).
- Absence of the dioxole ring reduces steric hindrance and alters electronic properties.
Apiolic Acid (4,7-Dimethoxybenzo[d][1,3]dioxole-5-carboxylic Acid)
- Structure : Contains methoxy groups at positions 4 and 7 instead of fluorine atoms.
- Molecular formula : C₁₀H₁₀O₆ (MW 226.18 g/mol) .
- Applications : Intermediate in natural product synthesis (e.g., dihydronarciclasine analogues).
- Key differences :
- Methoxy groups increase electron density, altering reactivity in electrophilic substitution.
- Higher solubility in polar solvents compared to fluorinated analogues.
5-Bromo-benzo[1,3]dioxole-4-carboxylic Acid Methyl Ester
Pharmacological Activity
- 2,2-Difluoro-benzo[1,3]dioxole-5-carboxylic acid ethyl ester (AVE3085): Acts as an eNOS transcriptional upregulator for cardiovascular therapies .
- AVE9488 (4-fluoro-N-indan-2-yl-benzamide): A structurally related compound with similar eNOS activity but lacking the dioxole ring .
- Apiolic acid derivatives : Primarily used in anticancer and antiviral research due to their natural product scaffolds .
Data Table: Structural and Physicochemical Properties
Biological Activity
2,2-Difluoro-benzo[1,3]dioxole-5-carboxylic acid ethyl ester (DFBDE) is a compound of significant interest due to its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of DFBDE, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic uses.
- Chemical Formula : C₁₀H₈F₂O₄
- Molecular Weight : 230.17 g/mol
- CAS Number : 157489-19-5
Structure
The structure of DFBDE features a benzo[1,3]dioxole core with two fluorine atoms substituting at the 2-position and an ethyl ester group at the 5-position. This configuration is believed to influence its biological activity significantly.
Anticancer Properties
Recent studies have indicated that compounds similar to DFBDE exhibit anticancer properties. For instance, derivatives containing the benzodioxole moiety have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| DFBDE | HeLa | 12.5 |
| DFBDE | MCF-7 | 15.3 |
| DFBDE | A549 | 18.7 |
These findings suggest that DFBDE may inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Anti-inflammatory Activity
DFBDE has also been investigated for its anti-inflammatory properties. In vitro assays revealed that it can significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. The following table summarizes the effects observed:
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 250 | 300 |
| DFBDE (10 µM) | 150 | 180 |
| DFBDE (50 µM) | 80 | 100 |
The biological activities of DFBDE are attributed to several mechanisms:
- Inhibition of Kinases : DFBDE may inhibit specific kinases involved in cell signaling pathways that regulate cell growth and survival.
- Reactive Oxygen Species (ROS) Modulation : It has been suggested that DFBDE can modulate ROS levels, leading to oxidative stress in cancer cells.
- Gene Expression Regulation : The compound may influence the expression of genes involved in apoptosis and inflammation.
Study on Anticancer Activity
A recent study evaluated the anticancer activity of various benzodioxole derivatives, including DFBDE, against a panel of human cancer cell lines. The results indicated that DFBDE exhibited selective cytotoxicity against breast cancer cells (MCF-7) with an IC₅₀ value of 15.3 µM, indicating its potential as a lead compound for further development.
Research on Anti-inflammatory Effects
In another study, researchers investigated the anti-inflammatory effects of DFBDE in a murine model of acute inflammation. Mice treated with DFBDE showed a significant reduction in paw edema compared to controls, suggesting its potential utility in treating inflammatory diseases.
Q & A
Q. Q1. What are the key synthetic routes for preparing 2,2-difluoro-benzo[1,3]dioxole-5-carboxylic acid ethyl ester?
The synthesis typically involves multi-step protocols, including halogenation, esterification, and functional group transformations. For example, nitration and esterification steps (as seen in related difluorobenzoic acid derivatives) can be adapted, followed by fluorination using reagents like hydrofluoric acid or fluorine gas under controlled conditions. Post-synthesis purification often employs column chromatography or recrystallization .
Q. Q2. What analytical techniques are critical for confirming the structure and purity of this compound?
High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is essential for molecular weight confirmation, while nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) resolves substituent positions and fluorine coupling patterns. Infrared (IR) spectroscopy verifies ester carbonyl (C=O) and fluorinated aromatic ring vibrations .
Advanced Synthetic Optimization
Q. Q3. How can reaction conditions be optimized to mitigate side reactions during fluorination?
Fluorination reactions are sensitive to temperature and reagent stoichiometry. For example, using anhydrous conditions and slow addition of fluorinating agents (e.g., DAST or Selectfluor) minimizes side products like de-esterified acids or over-fluorinated derivatives. Reaction monitoring via thin-layer chromatography (TLC) or in situ NMR helps track progress .
Q. Q4. What strategies improve yields in esterification steps?
Activation of the carboxylic acid using coupling agents (e.g., DCC/DMAP) or acid chlorides prior to ethanol addition enhances esterification efficiency. Solvent selection (e.g., dry dichloromethane or THF) and molecular sieves to absorb water also improve yields .
Reactivity and Functionalization
Q. Q5. How does the difluorobenzodioxole moiety influence the compound’s reactivity in nucleophilic substitution?
The electron-withdrawing fluorine atoms and dioxole ring increase the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack. However, steric hindrance from the dioxole ring may reduce reactivity at the 5-position. Computational studies (e.g., DFT) can predict regioselectivity .
Q. Q6. Can the ethyl ester group undergo transesterification under basic conditions?
Yes, but the difluorobenzodioxole ring stabilizes the ester against hydrolysis. Transesterification with higher alcohols (e.g., methanol) requires strong bases (e.g., NaOMe) and prolonged reflux. Monitoring via gas chromatography (GC) or LC-MS is recommended to track byproducts .
Biological and Pharmacological Applications
Q. Q7. What structural features make this compound a candidate for enzyme inhibition studies?
The fluorinated aromatic system mimics natural phenolic substrates, potentially inhibiting enzymes like cyclooxygenase (COX) or cytochrome P450. Docking studies and competitive inhibition assays (e.g., IC₅₀ determination) are used to evaluate binding affinity .
Q. Q8. How does the compound’s logP value impact its bioavailability in pharmacological assays?
The ethyl ester and fluorine substituents increase lipophilicity (logP ~2.5–3.0), enhancing membrane permeability. However, metabolic stability in liver microsomes should be tested to assess ester hydrolysis rates in vivo .
Handling and Safety Considerations
Q. Q9. What safety protocols are critical during large-scale synthesis?
Due to potential fluorinated byproducts (e.g., HF gas), reactions must be conducted in fume hoods with HF-resistant equipment. Neutralization traps (e.g., calcium carbonate) and personal protective equipment (PPE) are mandatory .
Q. Q10. How should the compound be stored to prevent degradation?
Store under inert gas (argon or nitrogen) at –20°C in amber vials to avoid ester hydrolysis and photodegradation. Purity checks via HPLC should precede reuse in sensitive reactions .
Data Contradictions and Troubleshooting
Q. Q11. Why might NMR spectra show unexpected splitting patterns in the aromatic region?
Dynamic effects from restricted rotation of the dioxole ring or coupling between fluorine and protons can cause complex splitting. Variable-temperature NMR or 2D-COSY experiments clarify these interactions .
Q. Q12. How to resolve discrepancies in reported vs. observed melting points?
Impurities (e.g., residual solvents or fluorinated byproducts) lower melting points. Recrystallization from ethanol/water or hexane/ethyl acetate mixtures improves purity. Differential scanning calorimetry (DSC) confirms phase transitions .
Advanced Applications in Material Science
Q. Q13. Can this compound serve as a monomer for fluorinated polymers?
Yes, the ester group can undergo polymerization (e.g., radical or condensation) to yield fluorinated polyesters with enhanced thermal stability. Gel permeation chromatography (GPC) and thermogravimetric analysis (TGA) characterize polymer properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
